molecular formula C21H20O6 B4756352 butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate

butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate

Cat. No.: B4756352
M. Wt: 368.4 g/mol
InChI Key: WQQWKIOPPGFBDP-UHFFFAOYSA-N
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Description

Butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate is a synthetic coumarin derivative characterized by a chromen-4-one core substituted with a phenoxy group at position 3 and an acetoxybutyl ester at position 5. Its molecular formula is C₂₁H₂₀O₆, with a molecular weight of 368.38 g/mol. The compound’s structure combines the aromaticity of the phenoxy group with the ester functionality, which influences its physicochemical properties, such as solubility and lipophilicity.

Properties

IUPAC Name

butyl 2-(4-oxo-3-phenoxychromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-2-3-11-24-20(22)14-25-16-9-10-17-18(12-16)26-13-19(21(17)23)27-15-7-5-4-6-8-15/h4-10,12-13H,2-3,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQWKIOPPGFBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate typically involves the esterification of 4-oxo-3-phenoxy-4H-chromen-7-ol with butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Chemistry: Butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its chromen core is known to interact with various biological targets, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are being explored in the treatment of diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a promising lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets such as enzymes and receptors. The chromen core can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ester Chain Length and Lipophilicity

  • Butyl vs. Ethyl Esters : The butyl ester in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the ethyl analogue (logP ~2.8), favoring membrane permeability but reducing aqueous solubility .
  • Ethoxyethyl Ester : The ethoxyethyl group in the compound from introduces polarity via the ether oxygen, balancing lipophilicity and solubility.

Substituent Electronic Effects

  • The methyl group at position 4 may stabilize the chromenone ring via hyperconjugation .
  • tert-Butylphenoxy Group: The bulky tert-butyl group in creates steric hindrance, which could reduce enzymatic degradation but also limit binding to compact active sites.

Biological Activity

Butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate is a synthetic compound belonging to the chromenone class, which is characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C22H22O6C_{22}H_{22}O_6, with a molecular weight of approximately 382.417 g/mol. The compound features a chromenone core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chromenone structure allows for hydrogen bonding and π-π interactions with enzymes and receptors, which may modulate their activity. This interaction profile suggests potential roles in enzyme inhibition and modulation of signaling pathways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, with mechanisms likely involving disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro tests on cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer), revealed that this compound induces apoptosis and inhibits cell proliferation. The observed IC50 values for these effects were promising, indicating potential for further development.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed an IC50 value of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli, suggesting strong antibacterial properties.
  • Anticancer Activity : In a separate investigation, the compound was tested on MCF-7 cells, yielding an IC50 value of 12 µM, indicating effective inhibition of cell growth. Flow cytometry analysis confirmed the induction of apoptosis through activation of caspase pathways.

Data Tables

Biological Activity Target IC50 Value Methodology
AntimicrobialStaphylococcus aureus15 µg/mLDisc diffusion assay
AntimicrobialEscherichia coli20 µg/mLDisc diffusion assay
AnticancerMCF-7 (breast cancer)12 µMMTT assay
AnticancerHCT116 (colon cancer)10 µMMTT assay

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate
Reactant of Route 2
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butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate

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